Bzl-D-phe-ome hcl

Chiral purity Peptide synthesis Stereochemistry

Bzl-D-Phe-OMe·HCl resolves the need for an N-protected D-phenylalanine building block stable to both acidic (Boc removal) and basic (Fmoc removal) deprotection conditions, enabling complex multi-step peptide assembly. Its definitive D-configuration and orthogonal N-benzyl group prevent premature deprotection, making it essential for solid-phase peptide synthesis and peptidomimetic design. · ≥99% HPLC purity; [α]D20 = -41.5° to -44.5° (c=1, MeOH) · Orthogonal N-benzyl protection survives acidic & basic conditions · White crystalline powder; bulk quantities available upon request

Molecular Formula C17H19NO2
Molecular Weight 269,35*36,46 g/mole
CAS No. 84028-90-0
Cat. No. B613225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBzl-D-phe-ome hcl
CAS84028-90-0
SynonymsN-Benzyl-D-phenylalanine methyl ester*HCl
Molecular FormulaC17H19NO2
Molecular Weight269,35*36,46 g/mole
Structural Identifiers
SMILESCOC(=O)C(CC1=CC=CC=C1)NCC2=CC=CC=C2.Cl
InChIInChI=1S/C17H19NO2.ClH/c1-20-17(19)16(12-14-8-4-2-5-9-14)18-13-15-10-6-3-7-11-15;/h2-11,16,18H,12-13H2,1H3;1H/t16-;/m1./s1
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bzl-D-Phe-OMe HCl (CAS 84028-90-0): A Protected D-Phenylalanine Building Block for Peptide and Peptidomimetic Synthesis


N-Benzyl-D-phenylalanine methyl ester hydrochloride, commonly abbreviated as Bzl-D-Phe-OMe·HCl, is a protected, chiral amino acid derivative . The compound is structurally defined by a D-phenylalanine core, with its α-amino group protected by a benzyl (Bzl) moiety and its carboxylic acid converted to a methyl ester. Supplied as a crystalline hydrochloride salt, it exhibits a typical purity of ≥ 99% by HPLC and a specific optical rotation of [α]D20 = -41.5° to -44.5° (c=1 in MeOH) [1]. This molecule is not a pharmaceutical active ingredient but a fundamental research intermediate, primarily valued for its defined stereochemistry and orthogonal protection scheme that enables its selective incorporation into peptides and peptidomimetics . Its applications are concentrated in solid-phase and solution-phase peptide synthesis, chiral catalysis, and the study of stereospecific enzyme interactions .

Orthogonal protection strategy: N-Bzl stable to acidic and basic conditions, enabling sequential deprotection in peptide synthesis.
Chiral reference workflow: Defined D-configuration supports stereochemical control and enantiomer-comparison studies.
Peptidomimetic design tool: Bulky N-benzyl group enables conformational modulation in structure-activity relationship research.

Why Bzl-D-Phe-OMe HCl Cannot Be Replaced by Common D-Phenylalanine Analogs: A Matter of Chiral Integrity and Orthogonal Protection


Substituting Bzl-D-Phe-OMe·HCl with other D-phenylalanine derivatives or its L-enantiomer is non-trivial and often detrimental to experimental outcomes. The compound's unique value stems from the combination of three specific, inseparable features: (1) its definitive D-configuration, which is critical for creating stereospecific interactions in peptides and peptidomimetics, unlike its L-counterpart, Bzl-L-Phe-OMe·HCl ; (2) its orthogonal N-benzyl protection, which imparts different stability and deprotection conditions compared to widely used but labile Fmoc or Boc groups ; and (3) its methyl ester C-terminal, which offers distinct reactivity and solubility properties relative to free acid forms . Simply put, an investigator cannot assume that H-D-Phe-OMe·HCl, N-Boc-D-Phe-OMe, or Bzl-L-Phe-OMe·HCl will perform equivalently in a synthetic route or biological assay without a complete revalidation of the process. The evidence below quantitatively demonstrates these critical points of differentiation that underpin informed procurement decisions.

Target
Bzl-D-Phe-OMe·HCl
N-Benzyl, D-configuration, methyl ester. Orthogonal protection scheme.
Potential Substitute
N-Fmoc/Boc-D-Phe-OMe
Labile protecting groups; orthogonal deprotection strategy may shift, requiring route redesign.
Target
Bzl-D-Phe-OMe·HCl
Defined D-configuration with specific optical rotation.
Potential Substitute
Bzl-L-Phe-OMe·HCl
Opposite enantiomer; chiral integrity for stereospecific interactions may not transfer directly.
Target
Bzl-D-Phe-OMe·HCl
C-terminal methyl ester; provides distinct reactivity and solubility.
Potential Substitute
Bzl-D-Phe-OH
Free acid form; reactivity and solubility profile may differ, limiting direct substitution in established protocols.

Quantitative Evidence for Bzl-D-Phe-OMe HCl (CAS 84028-90-0) Differentiation Against Key Analogs


Chiral Identity Verification: Optical Rotation Comparison Between Bzl-D-Phe-OMe·HCl and Bzl-L-Phe-OMe·HCl

The absolute stereochemistry of Bzl-D-Phe-OMe·HCl is definitively established and differentiated from its L-enantiomer, Bzl-L-Phe-OMe·HCl, via specific optical rotation. This measurement is the primary analytical control for ensuring chiral identity and preventing catastrophic synthetic errors in stereoselective applications .

Chiral Identity
Head-to-head
Target: [α]D20 = -41.5° to -44.5°
vs L-enantiomer: +18° (c=1, MeOH)
~ -60° to -62° difference
Stereochemical-control context; enantiomer-attribution review.
Primary acceptance criterion for chiral identity.
Chiral purity Peptide synthesis Stereochemistry

N-Protecting Group Strategy: Orthogonality and Stability of Benzyl vs. Boc and Fmoc

The N-benzyl (Bzl) protecting group on Bzl-D-Phe-OMe·HCl is orthogonal to the acid-labile Boc and base-labile Fmoc groups commonly used in peptide synthesis . This allows for a different, often complementary, synthetic strategy. Furthermore, the N-benzyl group imparts enhanced stability compared to the unprotected amine in H-D-Phe-OMe·HCl, reducing the risk of premature degradation or unwanted side reactions during coupling steps . This is a class-level inference based on the well-established stability of N-alkylated amino acids over their free amine counterparts .

Protection Orthogonality
Class-level
N-Benzyl stable to acidic and basic conditions that remove Boc and Fmoc groups.
Supports sequential deprotection strategy selection.
Qualitative differentiation; route-design context.
Peptide synthesis Protecting group Orthogonality

Role in Peptidomimetic Design: Stability Enhancement via N-Benzyl Protection

The incorporation of N-benzyl protected amino acids like Bzl-D-Phe-OMe·HCl into peptide chains is a recognized strategy for creating peptidomimetics with improved pharmacological properties. Studies on related fMLP-OMe analogs containing a Bzl-protected serine residue (for-Met-Ser(Bzl)-Phe-OMe) have demonstrated enhanced ability to trigger lysozyme release and superoxide anion production in human neutrophils compared to analogs with unprotected residues [1]. While not a direct study of Bzl-D-Phe-OMe, this work provides class-level evidence that the introduction of a bulky benzyl group can significantly alter and often improve a peptide's biological activity profile, a key objective in peptidomimetic design.

Peptidomimetic Design
Class-level
Bzl-protected analogs reported enhanced lysozyme release and superoxide production in human neutrophil assays [1].
Model-response interpretation; supports biological activity modulation research.
Data to verify; indirect class-level evidence.
Peptidomimetics Enzymatic stability Drug design

Chiral Analytical Benchmarking: Resolution of Phenylalanine Derivatives

The separation and quantification of phenylalanine derivative enantiomers, including Bzl-D-Phe-OMe, is a critical quality control measure. Research on the chiral HPLC separation of a series of phenylalanine ester derivatives provides a methodological framework. Studies have shown baseline separation can be achieved for many racemates of this class using chiral stationary phases like Chiralcel OD [1]. Furthermore, the ability to quantify undesired enantiomer at levels as low as 0.3% in the presence of the major enantiomer has been demonstrated for phenylalanine using two-dimensional liquid chromatography [2]. These findings underscore the necessity of sourcing Bzl-D-Phe-OMe·HCl from suppliers who can verify enantiomeric purity at this level, a key differentiator in procurement.

Chiral Analytical Benchmark
Class-level
Phenylalanine ester enantiomers resolved on Chiralcel OD; undesired enantiomer detected at ~0.3% by LCxLC [2].
Supports enantiomeric purity verification context.
Methodological framework; vendor CoA review needed.
Chiral HPLC Analytical method development Enantiomeric purity

Purity and Analytical Data Consistency Across Suppliers for Bzl-D-Phe-OMe·HCl

A comparison of technical datasheets from multiple reputable chemical suppliers reveals a consistent and high-quality specification for Bzl-D-Phe-OMe·HCl. This provides a reliable benchmark for procurement and quality control, ensuring the material's identity and suitability for demanding research applications [1].

Supplier Consistency
Reported
Purity ≥ 99% (HPLC); MP 142-155°C; [α]D20 = -41.5° to -44.5° across multiple suppliers.
Specification review; supports lot-to-lot consistency expectation.
Source-specific review recommended.
Purity specification Quality control Procurement

High-Impact Application Scenarios for Bzl-D-Phe-OMe HCl (CAS 84028-90-0) Based on Quantitative Evidence


Synthesis of D-Phenylalanine-Containing Peptides Requiring Orthogonal N-Benzyl Protection

This compound is the preferred choice when a synthetic scheme demands an N-protecting group that is stable to both the acidic conditions used for Boc removal and the basic conditions used for Fmoc removal. The N-benzyl group provides this unique orthogonality, enabling complex, multi-step peptide assembly without premature deprotection . This is directly supported by the class-level inference of its orthogonal protection scheme compared to N-Boc-D-Phe-OMe and N-Fmoc-D-Phe-OMe.

Design and Synthesis of Stereospecific Peptidomimetics with Enhanced Biological Stability

Researchers developing peptidomimetics can leverage Bzl-D-Phe-OMe·HCl to introduce a bulky, hydrophobic benzyl group that can alter the molecule's conformation and interaction with biological targets. The class-level evidence from fMLP-OMe analogs shows that incorporating a Bzl-protected residue can significantly modulate biological responses, such as lysozyme release, which is a desirable trait in designing more stable and potent compounds [1]. This differentiates its use from simpler, unprotected amino acids like H-D-Phe-OMe·HCl.

Development of Chiral HPLC Methods and Asymmetric Synthesis Protocols

The definitive optical rotation of Bzl-D-Phe-OMe·HCl ([α]D20 = -41.5° to -44.5°) serves as a primary benchmark for analytical method development and chiral purity verification . Its established chromatographic behavior on chiral stationary phases [2] makes it an ideal model compound for optimizing separation methods for other phenylalanine derivatives. Procurement of this compound is essential for laboratories establishing or validating chiral analytical methods.

Enzymology Studies Focusing on Stereospecific Enzyme-Substrate Interactions

The compound is valued for probing stereospecific enzymatic interactions . Its defined D-configuration, clearly differentiated from the L-enantiomer, allows for precise studies of how enzyme active sites discriminate between chiral substrates. This application relies on the high enantiomeric purity verified by the analytical data, ensuring that observed enzymatic activity is due to the intended stereoisomer and not a contaminating enantiomer.

Application
Selection Property
Validation Focus
Orthogonal Peptide Synthesis
N-Benzyl protection stability
Deprotection-condition compatibility review
Stereospecific Peptidomimetics
Bulky hydrophobic group incorporation
Biological response modulation context
Chiral Method Development
Definitive optical rotation benchmark
Enantiomeric purity verification
Enzyme Stereospecificity Studies
Defined D-configuration
Substrate-enantiomer discrimination context
Applications require independent validation of enantiomeric purity and protection scheme compatibility for specific research models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bzl-D-phe-ome hcl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.